13,14-Dihydro-15-keto-pgf2alpha

Pharmacokinetics Reproductive Endocrinology Biomarker Validation

13,14-Dihydro-15-keto-PGF2α (commonly designated PGFM) is the principal plasma metabolite of prostaglandin F2α (PGF2α), formed through sequential oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and reduction by Δ¹³-reductase. PGFM is a prostaglandin Fα ketone with the molecular formula C20H34O5 and a molecular weight of 354.48 g/mol.

Molecular Formula C20H34O5
Molecular Weight 354.5 g/mol
CAS No. 27376-76-7
Cat. No. B031656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13,14-Dihydro-15-keto-pgf2alpha
CAS27376-76-7
Synonyms13,14-dihydro-15-keto-PGF2alpha
13,14-dihydro-15-ketoprostaglandin F
13,14-dihydro-15-ketoprostaglandin F2alpha
13,14-dihydro-15-oxoprostaglandin F
15-K-DH-PGF(2alpha)
15-keto-13,14-dihydro-PGF2alpha
15-keto-13,14-dihydro-prostaglandin F2alpha
15-keto-13,14-dihydroprostaglandin F2alpha
15-keto-dihydro-PGF2alpha
DHK-PGF2alpha
PGFM
pulmonary metabolite-PGF2alpha
Molecular FormulaC20H34O5
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O
InChIInChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+,19-/m1/s1
InChIKeyVKTIONYPMSCHQI-XAGFEHLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solution in methyl acetate

13,14-Dihydro-15-keto-PGF2α (PGFM): A Stable Prostaglandin F2α Metabolite for Quantitative Biomarker Research and Procurement


13,14-Dihydro-15-keto-PGF2α (commonly designated PGFM) is the principal plasma metabolite of prostaglandin F2α (PGF2α), formed through sequential oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and reduction by Δ¹³-reductase . PGFM is a prostaglandin Fα ketone with the molecular formula C20H34O5 and a molecular weight of 354.48 g/mol [1]. Unlike its rapidly cleared parent compound, PGFM exhibits an extended half-life in peripheral circulation and is excreted in urine and feces, making it a preferred analytical proxy for endogenous PGF2α production in both clinical and wildlife research settings .

Why 13,14-Dihydro-15-keto-PGF2α Cannot Be Replaced by PGF2α or Other Prostaglandin Analogs in Analytical and Research Workflows


Substituting PGF2α for its 13,14-dihydro-15-keto metabolite in quantitative workflows introduces critical measurement inaccuracy because the parent compound is cleared from plasma within approximately 30 seconds in heifers, whereas PGFM persists with a half-life of 8–18 minutes depending on the species [1]. Moreover, PGFM lacks the FP-receptor-mediated luteolytic activity of PGF2α—in a direct head-to-head equine study, 10 mg PGF2α induced luteolysis in 7/7 mares while an equivalent dose of PGFM induced luteolysis in 0/7 [2]. Substituting the PGE2 metabolite PGEM for PGFM similarly fails because PGEM is produced from PGE2 at an approximately 6.7-fold higher rate than PGFM in human myometrium [3]. These pharmacokinetic and pharmacodynamic divergences mean that generic in-class substitution will yield non-interchangeable experimental endpoints.

Product-Specific Quantitative Evidence: How 13,14-Dihydro-15-keto-PGF2α Differentiates from PGF2α, 15-keto-PGF2α, PGEM, and 8-iso-PGF2α


Extended Circulatory Half-Life of PGFM vs. PGF2α: Enabling Practical Sampling Intervals for Prostaglandin F2α Activity Monitoring

PGFM demonstrates a substantially longer plasma half-life than its parent compound PGF2α, a critical property that directly determines whether prostaglandin F2α secretion can be practically monitored in vivo. In yearling Holstein bulls, the intravenous half-life (t1/2) of PGFM was measured at 2.3 ± 0.2 min [1]. In heifers following intrauterine PGF2α injection, PGFM declined with a half-life of 18 min [2]. In the domestic hen, PGFM disappeared from circulation with a t½ of approximately 8 min [3]. By contrast, PGF2α itself exhibits a plasma half-life of less than 1 min in most mammalian species, with measurements as short as ~29 seconds reported in heifers [4]. This represents an approximately 18- to 37-fold extension of half-life for PGFM over PGF2α in cattle, and a >8-fold extension in avian species. The extended half-life means PGFM accumulates to measurable steady-state concentrations (e.g., 63.6 ± 10.3 pg/mL in cycling women [5]), whereas PGF2α does not.

Pharmacokinetics Reproductive Endocrinology Biomarker Validation

Absence of Luteolytic Activity: PGFM vs. PGF2α Functional Differentiation in Equine Corpus Luteum Regression

In a randomized, controlled direct-comparison study in nonpregnant mares, PGFM exhibited no detectable luteolytic activity, whereas PGF2α induced complete luteolysis in all treated animals. On Day 9 post-ovulation, mares received 10 mg of either PGF2α or PGFM intramuscularly (n=7/group). The luteolysis criterion was defined as progesterone decline to ≤1.0 ng/mL within 24 hours post-treatment. Luteolysis was induced in 7/7 PGF2α-treated mares versus 0/7 PGFM-treated mares and 0/7 saline controls (P<0.001 for PGF2α vs. both groups) [1]. Progesterone concentrations on Days 10 through 14 were lower (P<0.01) in the PGF2α group compared with both control and PGFM groups, while no difference (P>0.1) existed between control and PGFM-treated mares throughout the entire post-treatment monitoring period (Days 9–16) [1]. This finding is consistent with in vitro uterine contractility data from the domestic hen in which PGFM was ~3 orders of magnitude (~1000-fold) less potent than PGF2α [2], and with rabbit intraocular pressure data showing PGFM was almost 100-fold less potent than PGF2α [3].

Luteolysis Equine Reproduction Receptor Pharmacology

Pregnancy vs. Pseudopregnancy Discrimination by Urinary PGFM in Felids: Quantitative Diagnostic Thresholds

Urinary PGFM measurement provides a validated, non-invasive method to discriminate pregnancy from pseudopregnancy in felid species where gestagen-based diagnosis fails. In the Iberian lynx (Lynx pardinus), a direct comparative study quantified urinary PGFM across 11 pregnant and 4 pseudopregnant cycles. Following Day 45 postmating, pregnant females showed a sustained rise in urinary PGFM from 10 ng/mL to a peak of 46.0 ± 19.3 ng/mL around parturition, whereas pseudopregnant females never exceeded 7 ng/mL throughout the entire monitoring period [1]. In the giant panda (Ailuropoda melanoleuca), pregnant profiles were distinguished by an earlier initial PGFM peak (P=0.024), higher inter-peak concentrations (P<0.001), and a larger terminal peak (P=0.003) compared to pseudopregnancy [2]. Across six of the eight felid lineages, elevated PGFM during the last trimester proved diagnostic for pregnancy [3]. By contrast, PGF2α itself cannot be measured non-invasively in urine or feces because it is almost entirely metabolized before renal excretion, and tetranor-PGFM—the further beta-oxidized urinary metabolite—shows no cross-reactivity with PGFM-specific antibodies, confirming a distinct immunoreactive identity [4].

Non-Invasive Pregnancy Diagnosis Felid Conservation Wildlife Endocrinology

Immunoassay Specificity: PGFM Antibody Cross-Reactivity Profile vs. Related Prostanoid Metabolites for Accurate Quantification

The PGFM molecule forms the basis of immunoassays that depend on the unique 9α,11α-dihydroxy-15-oxo-prost-5Z-en-1-oic acid epitope for specificity. In a comprehensive HPLC-immunogram and LC-MS study across eight felid species, a PGFM-specific antibody raised against 9α,11α-dihydroxy-15-oxo-prost-5-en-1-oic acid-BSA conjugate showed that apart from PGFM itself, no other LC-MS-identified prostaglandin—including tetranor-PGFM, tetranor-PGEM, and tetranor-PGAM—exhibited detectable cross-reactivity [1]. The Cayman Chemical PGFM ELISA Kit (Item No. 516671) reports that most eicosanoids do not exhibit any cross-reactivity [2]. This specificity contrasts with the situation for the parent compound PGF2α, whose short half-life and structural similarity to other primary prostaglandins (PGE2, PGD2) create significant cross-reactivity challenges in direct immunoassays; monoclonal antibodies against PGE2 required a 100-fold improvement in detection limit specifically because of metabolite interference [3]. The LC-MS confirmation that tetranor-PGFM—the downstream beta-oxidation product—shows zero cross-reactivity with PGFM-specific antibodies [1] means that quantitative PGFM immunoassays measure the intact 15-keto-13,14-dihydro structure with high fidelity, without interference from later-stage degradation products.

Immunoassay Specificity Analytical Validation Prostaglandin Metabolism

Ocular Hypotensive Activity Hierarchy: PGFM Position Among Prostanoid Metabolites in Rabbit Intraocular Pressure Model

A systematic comparative study of prostanoid metabolites on rabbit intraocular pressure (IOP) established a clear potency hierarchy that positions PGFM as the least active PGF2α-derived metabolite, with important implications for studies where residual biological activity is a confound. 15-Keto PGF2α produced significant, dose-dependent IOP decreases at 0.1% and 1% doses, with responses of similar magnitude achieved by 0.01% and 0.1% PGF2α, indicating a 10-fold potency difference between PGF2α and its 15-keto metabolite. 13,14-Dihydro PGF2α was slightly less active than 15-keto PGF2α. Critically, 13,14-dihydro-15-keto PGF2α (PGFM) was almost 100-fold less potent than PGF2α itself [1]. For comparison, PGE2 was approximately 100-fold more potent than its 15-keto and 13,14-dihydro-15-keto metabolites, and the thromboxane A2-mimetic U-46619 and TxB2 did not significantly alter IOP at all [1]. The IOP decrease evoked by active PGF2α metabolites was of shorter duration than responses produced by the respective parent prostanoid [1]. This 100-fold potency difference means that at the concentrations typically achieved in biomarker studies, PGFM exerts negligible ocular pharmacological activity, in contrast to 15-keto PGF2α which retains ~10% of PGF2α activity.

Ocular Pharmacology Glaucoma Research Prostanoid Structure-Activity Relationship

Optimal Research and Industrial Application Scenarios for 13,14-Dihydro-15-keto-PGF2α (PGFM) Based on Quantitative Differentiation Evidence


Non-Invasive Pregnancy Diagnosis in Conservation Breeding Programs for Endangered Felids

PGFM is the validated biomarker of choice for distinguishing pregnancy from pseudopregnancy in felid species where gestagen-based methods fail. In the Iberian lynx, urinary PGFM rises to 46.0 ± 19.3 ng/mL in pregnant females versus remaining below 7 ng/mL in pseudopregnant cycles [1]. In the giant panda, PGFM profile parameters (earlier initial peak, higher inter-peak concentrations, larger terminal peak) statistically discriminate pregnancy with P-values of 0.024, <0.001, and 0.003 respectively [2]. The assay requires only non-invasively collected urine or fecal samples, and PGFM has been validated across six of eight felid lineages including tigers, lions, and jaguars [3]. This application exploits PGFM's extended half-life enabling accumulation to measurable concentrations in excreta—a property not shared by the parent compound PGF2α, which is cleared from plasma in under one minute [4].

Pharmacodynamic Biomarker for Assessing Prostaglandin F2α Synthesis Inhibition in Preclinical Studies

When evaluating pharmacological inhibitors of cyclooxygenase (COX-1/COX-2) or prostaglandin F synthase, plasma PGFM serves as the preferred proximal readout of endogenous PGF2α production. Because PGF2α itself has a plasma half-life of <1 minute [4], direct measurement dramatically underestimates total PGF2α output; PGFM's half-life of 2.3–18 minutes [4] enables reliable quantification. The PGFM ELISA has a validated analytical range of 2.3–5,000 pg/mL with sensitivity (80% B/B0) of approximately 16.3 pg/mL . Importantly, PGFM is biologically inactive at the FP receptor for luteolysis at administered doses equivalent to those of active PGF2α (0/7 vs. 7/7 luteolysis induction) [5], confirming that elevated PGFM levels reported in such studies reflect endogenous PGF2α production rather than exogenously administered metabolite.

Intraocular Pressure Research: Negative Control for Prostaglandin FP Receptor-Mediated Ocular Hypotension

In ophthalmic pharmacology studies investigating FP-receptor-mediated IOP lowering, PGFM provides a structurally matched negative control that is nearly devoid of ocular activity. The Woodward et al. (1989) study established that PGFM is almost 100-fold less potent than PGF2α in lowering rabbit IOP, and is also less active than 15-keto PGF2α (10-fold less potent than PGF2α) and 13,14-dihydro PGF2α [6]. This graded potency series—PGF2α > 15-keto PGF2α > 13,14-dihydro PGF2α > PGFM—means that selecting PGFM as the inactive control provides the greatest pharmacological separation from the active parent compound. The shorter duration of IOP response produced by PGF2α metabolites relative to the parent compound [6] further supports PGFM's suitability as a negative control in acute IOP studies.

Immunoassay Validation: Cross-Reactivity Benchmarking for Prostaglandin Metabolite-Specific Antibody Development

PGFM's unique epitope—the 9α,11α-dihydroxy-15-oxo-prost-5Z-en-1-oic acid structure—provides exceptional specificity in immunoassay development. LC-MS-validated data demonstrate that antibodies raised against this hapten show zero cross-reactivity with further-metabolized products including tetranor-PGFM, tetranor-PGEM, and tetranor-PGAM [7]. This is in contrast to antibodies against the parent prostaglandins, which routinely exhibit cross-reactivity with multiple structurally related eicosanoids. The Cayman Chemical PGFM ELISA Kit documentation confirms that most eicosanoids do not cross-react in the assay . For laboratories developing or validating in-house immunoassays for prostaglandin pathway monitoring, PGFM reference standard enables unambiguous calibration and specificity verification without interference from downstream degradation products.

Quote Request

Request a Quote for 13,14-Dihydro-15-keto-pgf2alpha

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.